
4-Dehydroxy-2-hydroxy Olsalazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Dehydroxy-2-hydroxy Olsalazine is a derivative of olsalazine, a compound primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. This compound is characterized by its unique chemical structure, which includes an azo bond linking two aromatic rings. The presence of hydroxyl groups at specific positions on the aromatic rings contributes to its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dehydroxy-2-hydroxy Olsalazine typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid for the diazotization step, and phenolic compounds for the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions
4-Dehydroxy-2-hydroxy Olsalazine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo bond can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aromatic amines.
Substitution: Halogenated aromatic compounds.
科学研究应用
Therapeutic Applications in Inflammatory Bowel Disease
4-Dehydroxy-2-hydroxy Olsalazine has been investigated for its potential as an anti-inflammatory agent in the treatment of inflammatory bowel diseases (IBD). Its efficacy is closely related to its ability to release mesalamine, an active compound that directly targets inflammation in the colon.
Case Studies and Clinical Trials
- A study comparing the efficacy of olsalazine and sulfasalazine found no significant differences in therapeutic outcomes, suggesting that this compound may be as effective as established treatments while being sulfa-free, which could reduce adverse effects such as skin rashes and diarrhea .
- In randomized trials, patients receiving olsalazine showed significant clinical improvement compared to placebo, indicating its effectiveness in managing active ulcerative colitis .
Analytical Methods for Detection
Research has focused on developing efficient methods for detecting and quantifying this compound in pharmaceutical formulations. This is crucial for ensuring the safety and efficacy of medications containing this compound.
Techniques Used
- High-Performance Liquid Chromatography (HPLC) : Widely employed for separating and quantifying compounds in complex mixtures.
- Mass Spectrometry (MS) : Used in conjunction with HPLC for accurate identification and quantification of this compound levels in formulations.
Comparative Analysis with Related Compounds
The following table summarizes key characteristics of this compound compared to other related compounds used in treating IBD:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Olsalazine | Azo compound | Treatment of inflammatory bowel disease | Prodrug form delivering mesalamine |
Mesalamine | Aminosalicylate | Treatment of ulcerative colitis | Directly active anti-inflammatory |
Sulfasalazine | Azo compound | Treatment of ulcerative colitis | Contains sulfapyridine, associated with adverse effects |
Balsalazide | Aminosalicylate | Treatment of ulcerative colitis | Similar mechanism but different structure |
Uniqueness : this compound stands out due to its specific hydroxyl modifications and its role as a prodrug that releases mesalamine directly within the colonic environment, enhancing targeted therapy for inflammatory bowel diseases without systemic side effects associated with other compounds like sulfasalazine .
Future Research Directions
Future research on this compound could focus on:
- Exploring its potential applications beyond IBD, including other inflammatory conditions.
- Investigating combination therapies that enhance its efficacy or reduce potential side effects.
- Developing novel formulations that improve delivery and absorption at the site of action.
作用机制
The mechanism of action of 4-Dehydroxy-2-hydroxy Olsalazine involves its breakdown into active metabolites in the colon. The azo bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing active compounds that inhibit cyclooxygenase and lipoxygenase enzymes. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting an anti-inflammatory effect.
相似化合物的比较
Similar Compounds
Olsalazine: The parent compound, used in the treatment of ulcerative colitis.
Sulfasalazine: Another anti-inflammatory drug used for similar indications.
Mesalamine: The active metabolite of olsalazine and sulfasalazine, directly used as a therapeutic agent.
Uniqueness
4-Dehydroxy-2-hydroxy Olsalazine is unique due to the specific positioning of hydroxyl groups on its aromatic rings, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetics and pharmacodynamics compared to other similar compounds.
生物活性
4-Dehydroxy-2-hydroxy Olsalazine is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases. As a prodrug of mesalamine (5-aminosalicylic acid), it plays a significant role in the treatment of conditions like ulcerative colitis and Crohn's disease. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound primarily targets cyclooxygenase (COX) and lipoxygenase enzymes, which are crucial in the metabolism of arachidonic acid. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects .
Biochemical Pathways
The compound influences several biochemical pathways:
- Arachidonic Acid Metabolism : It affects the pathways involved in the synthesis of inflammatory mediators.
- Cellular Signaling : Modulates cellular functions by altering gene expression and metabolic processes in epithelial cells .
- Prodrug Activation : In the colon, low redox potential facilitates the cleavage of the azo bond, releasing active 5-ASA molecules that mediate therapeutic effects .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that approximately 2.4% of a single oral dose is absorbed. The compound is designed to release its active metabolites specifically in the colon, enhancing its therapeutic efficacy for localized inflammatory conditions .
Cellular Effects
The compound exhibits profound effects on cellular processes:
- Anti-inflammatory Action : Inhibits pro-inflammatory cytokine production in colonic epithelial cells.
- Cellular Localization : Primarily localized in the cytoplasm and nucleus, where it may influence transcriptional activity .
Case Studies and Clinical Applications
Research has highlighted various applications of this compound:
- Ulcerative Colitis Management : It has been effectively used in clinical settings for managing ulcerative colitis, demonstrating significant reductions in disease activity indices .
- Animal Models : Studies indicate that at lower doses, the compound effectively reduces inflammation without significant adverse effects, showcasing its potential as a safe therapeutic agent .
Comparative Analysis with Other Compounds
Compound Name | Mechanism of Action | Therapeutic Use | Absorption Rate (%) |
---|---|---|---|
This compound | COX and lipoxygenase inhibition | Ulcerative colitis | 2.4 |
Mesalamine (5-ASA) | COX inhibition | Ulcerative colitis | Varies |
Sulfasalazine | COX and lipoxygenase inhibition | Inflammatory bowel disease | 10 |
Chemical Reactions
This compound undergoes various chemical reactions that contribute to its biological activity:
- Oxidation : Hydroxyl groups can be oxidized to form quinones.
- Reduction : The azo bond can be reduced to form amines.
- Substitution Reactions : Electrophilic aromatic substitution can occur at the aromatic rings .
属性
CAS 编号 |
752188-68-4 |
---|---|
分子式 |
C14H10N2O6 |
分子量 |
302.242 |
IUPAC 名称 |
3-[(2Z)-2-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-5-4-7(6-9(11)14(21)22)15-16-10-3-1-2-8(12(10)18)13(19)20/h1-6,16,18H,(H,19,20)(H,21,22)/b15-7- |
InChI 键 |
MXSSQQQBVXWNMA-CHHVJCJISA-N |
SMILES |
C1=CC(=C(C(=C1)NN=C2C=CC(=O)C(=C2)C(=O)O)O)C(=O)O |
同义词 |
3-[2-(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxy-benzoic Acid; 3-[(3-Carboxy-4-hydroxyphenyl)azo]-2-hydroxy-benzoic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。